Potency Ranking of Z-Ala-prolinal Among Z-Dipeptide Prolinal Inhibitors
Z-Ala-prolinal (Z-Ala-Pro-al) is a moderately potent inhibitor of prolyl endopeptidase (PREP) from Flavobacterium meningosepticum and Halocynthia roretzi. Its IC50 falls within the 10⁻⁶ M (micromolar) range, placing it at the lower end of the potency spectrum among structurally analogous Z-protected dipeptide prolinals [1]. Specifically, Z-Val-prolinal and Z-Ile-prolinal exhibit IC50 values in the 10⁻⁸ M (nanomolar) range—approximately 100-fold more potent than Z-Ala-prolinal [1]. Z-Phe-prolinal shows intermediate potency [1]. This systematic variation demonstrates that the penultimate amino acid side chain critically modulates inhibitor binding.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10⁻⁶ M order (micromolar range) |
| Comparator Or Baseline | Z-Val-prolinal and Z-Ile-prolinal: 10⁻⁸ M order (nanomolar range); Z-Phe-prolinal: intermediate |
| Quantified Difference | Z-Ala-prolinal is approximately 100-fold less potent than Z-Val-prolinal and Z-Ile-prolinal |
| Conditions | Prolyl endopeptidase from Flavobacterium meningosepticum and Halocynthia roretzi; assay conditions as described in Yoshimoto et al., 1986 |
Why This Matters
The 100-fold potency differential provides a clear quantitative basis for selecting Z-Ala-prolinal when a moderate inhibitor is required—for example, to avoid complete enzyme suppression in functional assays or to establish a graded dose-response curve.
- [1] Yoshimoto, T., et al. Synthesis and Structure of Prolinal-Containing Peptides, and Their Use as Specific Inhibitors of Prolyl Endopeptidases. Chem. Pharm. Bull. 1986, 34(7), 2931-2936. View Source
